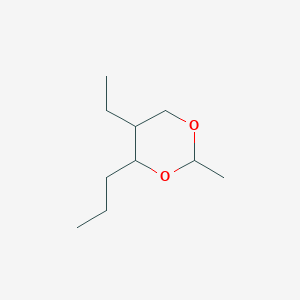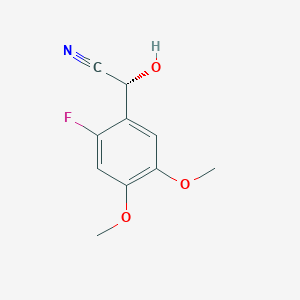
(2R)-2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile is an organic compound characterized by the presence of fluorine, methoxy groups, and a hydroxyacetonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile typically involves the introduction of fluorine and methoxy groups onto a phenyl ring, followed by the addition of a hydroxyacetonitrile group. Common synthetic routes include:
Fluorination and Methoxylation: The phenyl ring is first fluorinated and methoxylated using appropriate reagents such as fluorine gas and methanol in the presence of a catalyst.
Hydroxyacetonitrile Addition: The hydroxyacetonitrile group is introduced via a nucleophilic substitution reaction, where a suitable precursor reacts with cyanide ions under controlled conditions.
Industrial Production Methods
Industrial production of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- (2-Fluoro-4,5-dimethoxyphenyl)methanol
- (2-Fluoro-4,5-dimethoxyphenyl)(phenyl)methanol
- 2-(2-Fluoro-4,5-dimethoxyphenyl)pentan-2-ol
Uniqueness
(2-Fluoro-4,5-dimethoxyphenyl)-®-hydroxyacetonitrile is unique due to the presence of the hydroxyacetonitrile group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H10FNO3 |
|---|---|
分子量 |
211.19 g/mol |
IUPAC名 |
(2R)-2-(2-fluoro-4,5-dimethoxyphenyl)-2-hydroxyacetonitrile |
InChI |
InChI=1S/C10H10FNO3/c1-14-9-3-6(8(13)5-12)7(11)4-10(9)15-2/h3-4,8,13H,1-2H3/t8-/m0/s1 |
InChIキー |
BNBXXCYXZUPYQX-QMMMGPOBSA-N |
異性体SMILES |
COC1=C(C=C(C(=C1)[C@H](C#N)O)F)OC |
正規SMILES |
COC1=C(C=C(C(=C1)C(C#N)O)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis[2-[bis-(2-hydroxyethyl)amino]ethyl]icosenylsuccinate](/img/structure/B13808545.png)
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
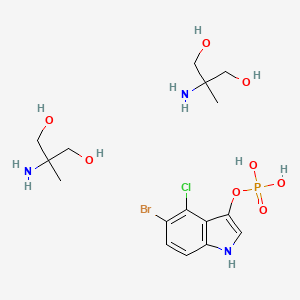
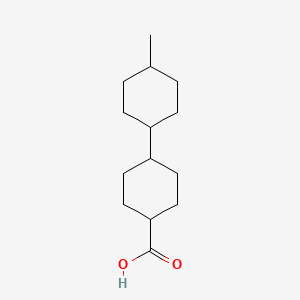
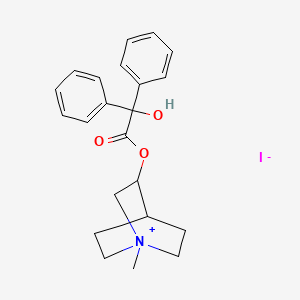
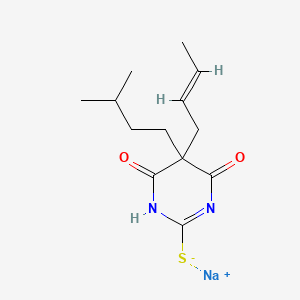
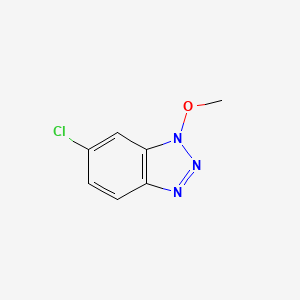
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
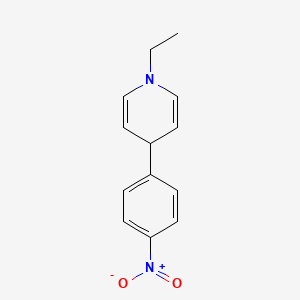
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;barium(2+)](/img/structure/B13808620.png)
![(3-Nitrophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13808630.png)
![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)

